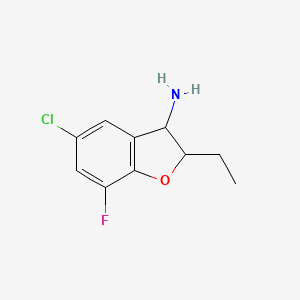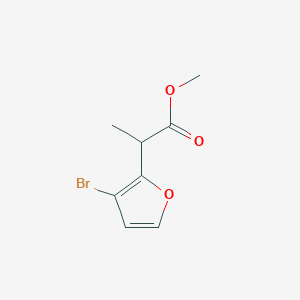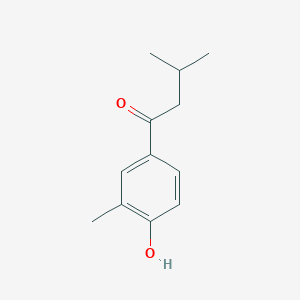
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a butanone side chain
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1-(4-Oxo-3-methylphenyl)-3-methylbutan-1-one.
Reduction: 1-(4-Hydroxy-3-methylphenyl)-3-methylbutanol.
Substitution: 1-(4-Alkoxy-3-methylphenyl)-3-methylbutan-1-one or 1-(4-Acyl-3-methylphenyl)-3-methylbutan-1-one.
科学的研究の応用
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its potential anticancer activity could be due to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
類似化合物との比較
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methylacetophenone: Lacks the butanone side chain, making it less versatile in certain synthetic applications.
4-Hydroxy-3-methylbenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
4-Hydroxy-3-methylbenzoic acid: Possesses a carboxylic acid group, which imparts different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and structural features, which enable a wide range of chemical reactions and applications.
特性
CAS番号 |
105337-39-1 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
1-(4-hydroxy-3-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-12(14)10-4-5-11(13)9(3)7-10/h4-5,7-8,13H,6H2,1-3H3 |
InChIキー |
KDSZUDODQQARLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13310975.png)
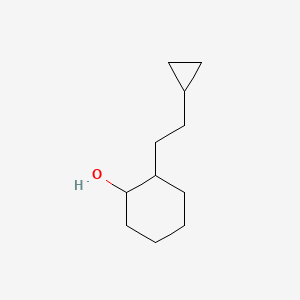

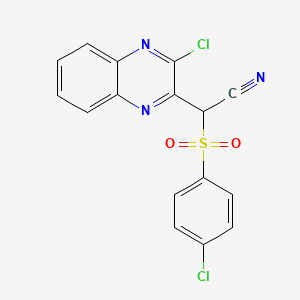
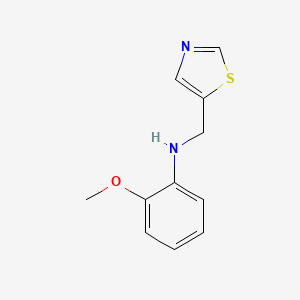

![5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13311014.png)
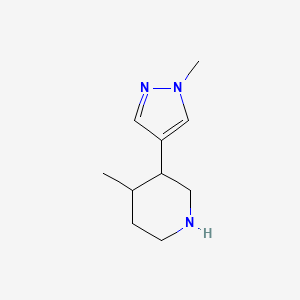
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
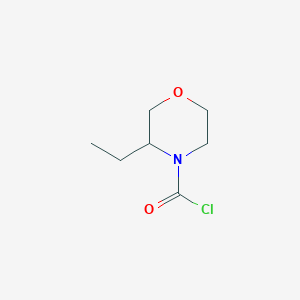
![2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311031.png)

